
4-(2-Chloroethyl)benzaldehyde
Vue d'ensemble
Description
4-(2-Chloroethyl)benzaldehyde is an organic compound with the chemical formula C9H9ClO . It is a colorless to pale yellow liquid with a strong aroma, similar to aromatic ketones . It is easily soluble in ethanol, ether, and chloroform at room temperature, and slightly soluble in water . This compound is widely used in the pharmaceutical and cosmetic industries .
Synthesis Analysis
4-(2-Chloroethyl)benzaldehyde is prepared by the reaction of symmetrical dichloroethane and benzaldehyde in aqueous sodium hydroxide solution . During the reaction, the symmetrical dichloroethane is slowly added dropwise to the benzaldehyde solution, and the temperature and stirring are controlled to make the reaction proceed smoothly . After completion of the reaction, purification is carried out by distillation to obtain 4-(2-Chloroethyl)benzaldehyde .
Molecular Structure Analysis
The molecular formula of 4-(2-Chloroethyl)benzaldehyde is C9H9ClO . The molecule contains a total of 22 bonds, including 12 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 secondary amine (aromatic) .
Chemical Reactions Analysis
In the synthesis of hydrazone derivatives from 4-(2-Chloroethyl)semicarbazide, the hydrazone compounds are benzaldehyde . The reaction products (CSSB-1 and CSSB-2) have an XCH2CH2 group capable of HX elimination reactions (HX = HCl, HBr) and the formation of pending vinyl .
Physical And Chemical Properties Analysis
The molar mass of 4-(2-Chloroethyl)benzaldehyde is 168.62 g/mol . The density is predicted to be 1.160±0.06 g/cm3, and the boiling point is predicted to be 282.8±15.0 °C .
Applications De Recherche Scientifique
Cytotoxic Effects in Cancer Research
A study conducted by Sâmia et al. (2019) explored the cytotoxic effects of compounds derived from nitrogen-mustard, including 4-(2-Chloroethyl)benzaldehyde derivatives. These compounds were assessed for their potential as anti-melanoma drug candidates. Particularly, one of the derivatives showed selective cytotoxicity towards melanoma cells without affecting non-malignant human endothelial cells, indicating its potential in cancer therapy (Sâmia et al., 2019).
Catalysis and Chemical Synthesis
Research by Sharma et al. (2012) highlighted the application of sulfated Ti-SBA-15 catalysts in the oxidation of benzyl alcohol to benzaldehyde, a key intermediate in various industries. This process demonstrated a significant increase in oxidative properties, contributing to more efficient chemical synthesis (Sharma et al., 2012).
Safety And Hazards
4-(2-Chloroethyl)benzaldehyde is an organic compound, which has certain toxicity to the human body . It is advised to wear appropriate personal protective equipment, including gloves, glasses, and lab coats, when operating . Avoid breathing its vapors and contact with skin, eyes, or clothing . It should be stored in a closed container, away from oxidants and fire sources . In case of poisoning or contact discomfort, seek medical attention .
Propriétés
IUPAC Name |
4-(2-chloroethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-6-5-8-1-3-9(7-11)4-2-8/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAAKRQPQKJMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571028 | |
| Record name | 4-(2-Chloroethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroethyl)benzaldehyde | |
CAS RN |
103076-33-1 | |
| Record name | 4-(2-Chloroethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00571028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


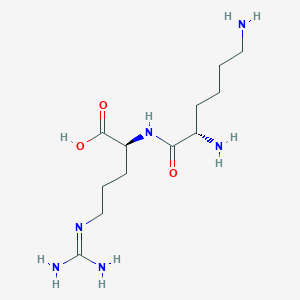
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-A]pyridin-8-amine](/img/structure/B1339200.png)
![7-Hydroxyspiro[chroman-2,1'-cyclopentan]-4-one](/img/structure/B1339204.png)
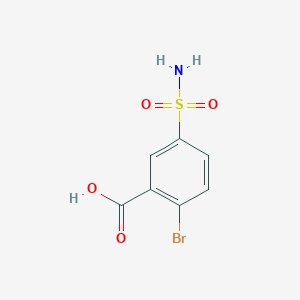

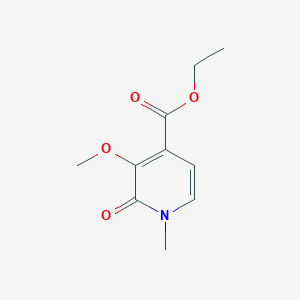
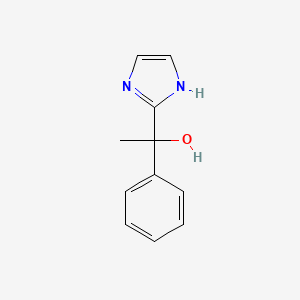

![2-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1339227.png)
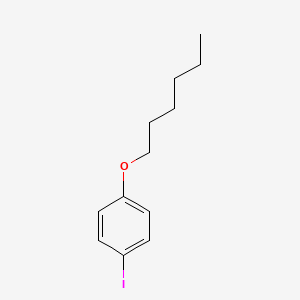


![Ethyl 3-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1339237.png)